molecular formula C7H10ClNOS B8690415 2-amino-5-methoxybenzene-1-thiol hydrochloride

2-amino-5-methoxybenzene-1-thiol hydrochloride

Katalognummer: B8690415
Molekulargewicht: 191.68 g/mol
InChI-Schlüssel: CBEOFQYFYYBIED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-5-methoxybenzene-1-thiol hydrochloride is an organic compound with the molecular formula C7H9NOS·HCl It is a derivative of benzenethiol, featuring a methoxy group at the 5-position and an amino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-amino-5-methoxybenzene-1-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-2-nitrobenzenethiol with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired product. Another method includes the reaction of 5-methoxybenzenethiol with ammonia under specific conditions to introduce the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-5-methoxybenzene-1-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy and amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like iron powder or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

2-amino-5-methoxybenzene-1-thiol hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-5-methoxybenzene-1-thiol hydrochloride involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with various biological molecules, influencing pathways such as enzyme inhibition or activation. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-5-methoxybenzene-1-thiol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability in various applications.

Eigenschaften

Molekularformel

C7H10ClNOS

Molekulargewicht

191.68 g/mol

IUPAC-Name

2-amino-5-methoxybenzenethiol;hydrochloride

InChI

InChI=1S/C7H9NOS.ClH/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,8H2,1H3;1H

InChI-Schlüssel

CBEOFQYFYYBIED-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)N)S.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.